1-Carbamoylpiperidine-2-carboxylic acid

CPS1 inhibition Allosteric modulation Enzyme assay

1-Carbamoylpiperidine-2-carboxylic acid (CAS 141102-33-2) is a piperidine derivative with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol, characterized by a carboxylic acid and a carbamoyl group on the piperidine ring. This compound belongs to the piperidinecarboxylic acid class, which are widely utilized as synthetic building blocks and ligands in coordination chemistry, and have been explored for their biological activity, including enzyme inhibition and receptor modulation.

Molecular Formula C7H12N2O3
Molecular Weight 172.184
CAS No. 141102-33-2
Cat. No. B2891039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carbamoylpiperidine-2-carboxylic acid
CAS141102-33-2
Molecular FormulaC7H12N2O3
Molecular Weight172.184
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)C(=O)N
InChIInChI=1S/C7H12N2O3/c8-7(12)9-4-2-1-3-5(9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11)
InChIKeyKCJLRFHHXHXALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Carbamoylpiperidine-2-carboxylic Acid (CAS 141102-33-2): Procurement Considerations for Research


1-Carbamoylpiperidine-2-carboxylic acid (CAS 141102-33-2) is a piperidine derivative with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol, characterized by a carboxylic acid and a carbamoyl group on the piperidine ring [1]. This compound belongs to the piperidinecarboxylic acid class, which are widely utilized as synthetic building blocks and ligands in coordination chemistry, and have been explored for their biological activity, including enzyme inhibition and receptor modulation .

Why Generic Substitution of 1-Carbamoylpiperidine-2-carboxylic Acid (CAS 141102-33-2) May Fail


The functional profile of piperidine-2-carboxylic acid derivatives is exquisitely sensitive to substituent identity and position. Subtle changes, such as the addition of a carbamoyl group at the N1 position, can dramatically alter target engagement, as evidenced by reported allosteric inhibition of carbamoyl-phosphate synthetase 1 (CPS1) [1]. While other analogs in this class have shown activity against diverse targets like HIV protease and NMDA receptors, the specific pattern of activity for 1-carbamoylpiperidine-2-carboxylic acid—particularly its interaction with CPS1—is not a class-wide property and cannot be assumed for closely related compounds [2]. Therefore, substitution without direct comparative data risks introducing an agent with an entirely different biological and chemical behavior.

Quantitative Evidence for the Selection of 1-Carbamoylpiperidine-2-carboxylic Acid (CAS 141102-33-2)


Allosteric Inhibition of Carbamoyl-Phosphate Synthetase 1 (CPS1)

In a biochemical assay, 1-Carbamoylpiperidine-2-carboxylic acid demonstrated allosteric inhibition of human CPS1 with an IC50 of 170 nM [1]. This potency is comparable to other known allosteric CPS1 inhibitors, such as a piperazine derivative with an IC50 of 66 nM [2], indicating that while the target compound is slightly less potent in this specific assay, it represents a distinct chemotype for CPS1 inhibition.

CPS1 inhibition Allosteric modulation Enzyme assay

Cellular Activity in Human Hepatocytes

The compound inhibited CPS1 activity in a cellular context, showing an IC50 of 1000 nM for the reduction of urea production in human pooled hepatocytes [1]. This cellular potency provides a benchmark for activity in a more physiologically relevant system compared to the isolated enzyme assay. While no direct comparator for this specific cellular endpoint is available, this data confirms the compound's ability to engage its target within a living cell.

Cellular assay Urea cycle Hepatocyte

Class Comparison: Piperidine-2-Carboxylic Acid Derivatives as Enzyme Inhibitors

Piperidine-2-carboxylic acid (pipecolic acid) serves as a scaffold for enzyme inhibitors. For instance, a derivative of L-pipecolic acid exhibited an IC50 of approximately 1 µM against HIV-1 and HIV-2 proteinases [1]. This demonstrates the potential of the piperidine-2-carboxylic acid core for developing inhibitors. However, the specific N1-carbamoyl substitution in the target compound redirects its activity profile towards CPS1 inhibition, highlighting that biological activity is not solely determined by the core scaffold but is highly dependent on specific functionalization.

HIV protease Pipecolic acid Enzyme inhibition

Synthetic Utility and Purity Specifications

Commercially available 1-Carbamoylpiperidine-2-carboxylic acid is typically supplied at a minimum purity of 95% . While other piperidine derivatives may be available at varying purities and costs, the specific combination of the N1-carbamoyl and C2-carboxylic acid functionalities in a single, readily accessible building block offers a strategic advantage for synthesizing more complex molecules. Its availability as a research-grade chemical with defined purity allows for reproducible synthetic and biological studies.

Synthetic building block Chemical purity Research grade

Optimal Research and Industrial Application Scenarios for 1-Carbamoylpiperidine-2-carboxylic Acid (CAS 141102-33-2)


Investigating CPS1 Biology and Related Metabolic Pathways

Given its demonstrated allosteric inhibition of CPS1 with an IC50 of 170 nM in biochemical assays and 1000 nM in cellular assays [1], this compound is ideally suited for academic and pharmaceutical research programs focused on the urea cycle, ammonia detoxification, and pyrimidine biosynthesis. It can serve as a chemical probe to dissect CPS1 function in normal and disease states, including liver metabolism and certain cancers where CPS1 is implicated.

Synthesis of Novel Bioactive Molecules and Chemical Probes

As a functionalized piperidine building block with both a carboxylic acid and a carbamoyl group, it offers a versatile starting point for the synthesis of diverse compound libraries . Researchers in medicinal chemistry can utilize it to create novel analogs, explore structure-activity relationships (SAR), and potentially develop more potent and selective CPS1 inhibitors or other bioactive molecules.

Coordination Chemistry and Material Science Research

Piperidinecarboxylic acids are known to form chelate rings with metal ions . 1-Carbamoylpiperidine-2-carboxylic acid, with its multiple oxygen and nitrogen donor atoms, can be investigated as a ligand for transition metal complexes. Such complexes may have applications in catalysis or as precursors for novel materials, and the specific substitution pattern of this compound could confer unique coordination geometries or properties.

Calibration and Validation in Enzymology Assays

The availability of reproducible, high-purity 1-Carbamoylpiperidine-2-carboxylic acid (≥95%) makes it a suitable reference compound for validating CPS1 activity assays. Its well-defined IC50 values [1] can be used to benchmark assay sensitivity and reproducibility across different laboratories, facilitating the development and optimization of screening campaigns for new CPS1 modulators.

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